2-Methylhexanenitrile
Overview
Description
2-Methylhexanenitrile is an organic compound with the molecular formula C₇H₁₃N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. . It is a colorless liquid with a faint odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhexanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a cyano group, producing the nitrile.
From Amides: Amides can be dehydrated to form nitriles. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can then be further processed to form nitriles.
Industrial Production Methods: Industrial production of this compound often involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methylhexanenitrile undergoes various chemical reactions, including:
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Grignard Reaction: this compound can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride.
Grignard Reaction: Grignard reagents (e.g., phenylmagnesium bromide).
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
2-Methylhexanenitrile is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug precursors.
Industry: Used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methylhexanenitrile exerts its effects involves its interaction with various molecular targets. For example, in hydrolysis reactions, the nitrile group is attacked by water molecules, leading to the formation of carboxylic acids. In reduction reactions, the nitrile group is reduced to an amine group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
2-Methylhexanenitrile can be compared with other nitriles such as:
Hexanenitrile: Similar in structure but lacks the methyl group at the second carbon.
Butanenitrile: Shorter carbon chain, leading to different physical and chemical properties.
2-Cyanohexane: Another name for this compound, emphasizing its structural similarity to hexane with a cyano group attached.
Uniqueness: The presence of the methyl group at the second carbon in this compound distinguishes it from other nitriles, affecting its reactivity and physical properties.
Properties
IUPAC Name |
2-methylhexanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-7(2)6-8/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYFAYMXLISRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458231 | |
Record name | 2-methylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20654-42-6 | |
Record name | 2-methylhexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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